N,N-di-tert-butoxycarbonyl-L-asparticaciddimethylester N,N-di-tert-butoxycarbonyl-L-asparticaciddimethylester
Brand Name: Vulcanchem
CAS No.:
VCID: VC16474411
InChI: InChI=1S/C16H27NO8/c1-15(2,3)24-13(20)17(14(21)25-16(4,5)6)10(12(19)23-8)9-11(18)22-7/h10H,9H2,1-8H3
SMILES:
Molecular Formula: C16H27NO8
Molecular Weight: 361.39 g/mol

N,N-di-tert-butoxycarbonyl-L-asparticaciddimethylester

CAS No.:

Cat. No.: VC16474411

Molecular Formula: C16H27NO8

Molecular Weight: 361.39 g/mol

* For research use only. Not for human or veterinary use.

N,N-di-tert-butoxycarbonyl-L-asparticaciddimethylester -

Specification

Molecular Formula C16H27NO8
Molecular Weight 361.39 g/mol
IUPAC Name dimethyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]butanedioate
Standard InChI InChI=1S/C16H27NO8/c1-15(2,3)24-13(20)17(14(21)25-16(4,5)6)10(12(19)23-8)9-11(18)22-7/h10H,9H2,1-8H3
Standard InChI Key ALQXXUHPEAESLZ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N(C(CC(=O)OC)C(=O)OC)C(=O)OC(C)(C)C

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

The compound’s structure features L-aspartic acid modified at both amino groups with Boc protecting groups and at both carboxylic acid groups with methyl esters. The IUPAC name, dimethyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]butanedioate, reflects this arrangement . Key structural identifiers include:

PropertyValue
Molecular FormulaC₁₆H₂₇NO₈
Molecular Weight361.39 g/mol
Canonical SMILESCC(C)(C)OC(=O)N(C(CC(=O)OC)C(=O)OC)C(=O)OC(C)(C)C
InChI KeyALQXXUHPEAESLZ-UHFFFAOYSA-N

The Boc groups (tert-butoxycarbonyl) provide steric bulk and acid sensitivity, while the methyl esters enhance solubility in organic solvents .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data from synthesis studies reveal distinct signals:

  • ¹H NMR (CDCl₃): δ 1.45 (s, 9H, Boc CH₃), 2.81–3.01 (m, 2H, β-CH₂), 3.64 (s, 3H, CO₂CH₃), 4.20 (t, 1H, α-CH) .

  • ¹³C NMR: Peaks at 170–175 ppm (ester carbonyls) and 80–85 ppm (Boc quaternary carbons) .

Synthesis and Reaction Mechanisms

Stepwise Protection Strategy

The synthesis involves sequential protection of L-aspartic acid’s amino and carboxyl groups:

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc anhydride) in basic aqueous conditions (e.g., NaHCO₃/1,4-dioxane) selectively protects the amino group .

  • Methyl Esterification: Carboxylic acids are esterified using methanol and chlorotrimethylsilane (TMSCl) as a catalyst. TMSCl generates HCl in situ, protonating carboxylates for nucleophilic attack by methanol .

Reaction Conditions:

  • Temperature: 50°C for 5 hours .

  • Solvent: Methanol or ethanol .

  • Catalyst: 10 equivalents of TMSCl .

Intermediate Isolation

Post-synthesis, the product is purified via silica-gel chromatography or extraction. The Boc group’s stability under basic conditions allows selective deprotection of esters if required .

Applications in Organic and Peptide Chemistry

Peptide Synthesis

The compound’s dual Boc protection enables its use in solid-phase peptide synthesis (SPPS):

  • Selective Deprotection: Boc groups are removed with trifluoroacetic acid (TFA), leaving methyl esters intact for subsequent coupling .

  • Side-Chain Protection: Prevents undesired side reactions during elongation of peptide chains.

Building Block for Heterocycles

The β-carboxylic ester participates in cyclization reactions to form lactams or diketopiperazines, valuable in pharmaceutical intermediates .

Comparative Analysis of Protective Group Strategies

Boc vs. Fmoc Protection

While Boc requires acidic deprotection (TFA), fluorenylmethyloxycarbonyl (Fmoc) groups use base (piperidine). Boc’s compatibility with methyl esters makes it preferable in acid-stable environments .

Industrial and Research Significance

Scalability

Multigram-scale synthesis is achievable using TMSCl-catalyzed esterification, with yields exceeding 75% for dimethyl esters .

Patent Landscape

While DE69911061T2 focuses on related aspartic acid derivatives, its methods for alkylation and esterification inform scalable production of analogous compounds .

Future Directions

Green Chemistry Approaches

Replacing TMSCl with biodegradable catalysts (e.g., enzymes) could enhance sustainability .

Biomedical Applications

Exploration of Boc-protected aspartates in drug delivery systems (e.g., prodrugs) remains underexplored.

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